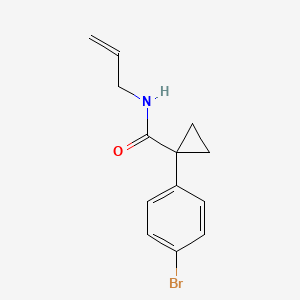

1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-N-prop-2-enylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO/c1-2-9-15-12(16)13(7-8-13)10-3-5-11(14)6-4-10/h2-6H,1,7-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXISWIWYFOTWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1(CC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

Introduction of the 4-Bromophenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the 4-bromophenyl group reacts with a halogenated cyclopropane intermediate.

Attachment of the Prop-2-en-1-yl Group: This can be done through a nucleophilic substitution reaction, where the prop-2-en-1-yl group is introduced using an appropriate alkylating agent.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and reagents are often optimized to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that derivatives of cyclopropane compounds, including 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide, exhibit promising anticancer properties. A study highlighted the growth inhibition of cancer cells without affecting non-tumorigenic cells, suggesting a selective mechanism that could be harnessed for therapeutic purposes . The compound's structure allows for modifications that enhance its efficacy against various cancer cell lines.

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways within cancer cells. Investigations into similar compounds have shown alterations in phosphoprotein levels and cellular localization, which are critical for understanding their biological activity .

Agricultural Applications

Pesticidal Properties

The compound has also been investigated for its pesticidal utility. It has demonstrated effectiveness against a range of pests, including arthropods and nematodes. The structural characteristics of cyclopropane derivatives contribute to their bioactivity, making them suitable candidates for developing new pesticides .

Case Studies in Pest Control

In practical applications, formulations containing this compound have been tested in agricultural settings. Results indicated significant reductions in pest populations, showcasing its potential as an environmentally friendly alternative to traditional pesticides .

Chemical Synthesis and Research

Synthetic Pathways

The synthesis of 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide can be achieved through various methodologies involving cyclopropanation reactions. Recent advancements in synthetic techniques have improved yields and allowed for the incorporation of diverse functional groups, enhancing the compound's applicability in drug design and development .

Multicomponent Reactions

Multicomponent reactions (MCRs) involving diazo compounds have been particularly effective in generating complex structures like this cyclopropane derivative. These reactions facilitate the construction of diverse chemical libraries that can be screened for biological activity, further expanding the potential applications of 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Ring Saturation : Cyclopropane (saturated) vs. cyclopropene (unsaturated) alters ring strain and reactivity. The cyclopropene derivative in may exhibit higher reactivity in cycloaddition reactions.

- Aromatic Substituents : 4-Bromophenyl (electron-withdrawing) vs. p-tolyl (electron-donating) affects electronic properties and intermolecular interactions .

- Amide Groups: Allylamine (prop-2-en-1-yl) in the target compound vs.

Key Observations :

- Higher yields (77–78%) are achieved with diethylamide derivatives due to simplified purification (crystalline solids) .

- Allylamine-containing compounds may require tailored coupling agents (e.g., EDCI/HOBt) to avoid side reactions with the unsaturated group.

Physicochemical Properties

Melting points and chromatographic behavior reflect molecular stability and polarity.

Key Observations :

Biological Activity

1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropane ring which is known for its strain and rigidity, contributing to unique electronic properties. The presence of the bromophenyl group enhances lipophilicity, potentially improving bioavailability. The molecular formula is , with a molecular weight of approximately 269.15 g/mol.

Antitumor Activity

Research indicates that derivatives of cyclopropane carboxamides exhibit significant antitumor properties. A study highlighted that compounds similar to 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide showed effective inhibition of cell proliferation in various cancer cell lines, including U937 human myeloid leukemia cells .

| Cell Line | Inhibition (%) | Concentration (µM) |

|---|---|---|

| U937 | 75% | 10 |

| HeLa | 68% | 10 |

| MCF7 | 60% | 10 |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits antimicrobial activity against several bacterial strains. The structure-activity relationship (SAR) analysis suggests that the bromine substituent plays a crucial role in enhancing antibacterial effectiveness .

The biological activity of 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide can be attributed to its ability to interact with specific biological targets:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases, which are critical in cancer cell signaling pathways.

- Modulation of Inflammatory Pathways : The compound may interfere with NF-kB signaling, reducing the expression of inflammatory mediators.

Case Study 1: Antitumor Efficacy

In a controlled study, a series of cyclopropane derivatives were tested against human cancer cell lines. The results demonstrated that the inclusion of the bromophenyl moiety significantly enhanced cytotoxicity compared to non-brominated analogs, suggesting a structure-dependent effect on antitumor activity .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with the compound reduced nitric oxide production and pro-inflammatory cytokine levels significantly compared to controls .

Q & A

Basic: What synthetic strategies are effective for preparing 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide with high diastereomeric purity?

Answer:

The synthesis of cyclopropane-carboxamide derivatives often involves cyclopropanation via transition-metal-catalyzed reactions or [2+1] cycloadditions. For example, similar compounds (e.g., N,N-diethyl-1-phenylcyclopropane-1-carboxamide) were synthesized using a diastereoselective approach with 4-methoxyphenol, yielding a 23:1 diastereomeric ratio (dr) after preparative column chromatography on silica gel . Key steps include:

- Reagent stoichiometry : Using 4.0 equivalents of nucleophilic reagents to drive reaction completion.

- Purification : Hexanes/EtOAc (5:1) solvent systems for column chromatography to isolate diastereomers.

- Yield optimization : Adjusting reaction time and temperature to maximize yield (e.g., 78% in the referenced study).

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide?

Answer:

Structural confirmation relies on:

- 1H/13C NMR : Identify cyclopropane protons (δ ~1.2–2.5 ppm as ABX systems) and allyl protons (δ ~5.0–5.8 ppm for vinyl groups). The 4-bromophenyl group shows aromatic protons at δ ~7.3–7.6 ppm .

- IR spectroscopy : Carboxamide C=O stretches appear at ~1640–1680 cm⁻¹, while N–H stretches (amide) are ~3200–3350 cm⁻¹.

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) should match the molecular weight (C₁₃H₁₃BrN₂O: ~309 g/mol). High-resolution MS (HRMS) can confirm empirical formulas.

Advanced: What role does the cyclopropane ring play in the compound’s biological activity compared to other ring systems?

Answer:

The cyclopropane ring enhances metabolic stability and rigidity, influencing binding affinity to biological targets. For instance:

- Structural rigidity : Cyclopropane restricts conformational flexibility, improving selectivity for enzymes like carbonic anhydrase or kinases .

- Comparative studies : Thiazolidinone or triazole rings (e.g., N-[(2S)-2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide) show different bioactivity profiles due to altered electron distribution and hydrogen-bonding capacity .

- SAR analysis : Computational docking studies (e.g., AutoDock Vina) can quantify binding energy differences between cyclopropane and alternative rings.

Advanced: How can solvent-free reaction conditions optimize the synthesis of bromophenyl carboxamides?

Answer:

Solvent-free methods reduce purification complexity and improve scalability:

- Procedure : Reactants are ground or heated neat, as demonstrated in (E)-1-(4-bromophenyl)-3-(2-furyl)prop-2-en-1-one synthesis, achieving 85% yield under solvent-free conditions .

- Advantages : Avoids side reactions from solvent interactions and reduces waste.

- Limitations : Requires careful temperature control to prevent decomposition.

Advanced: What computational methods predict the compound’s interaction with biological targets like enzymes?

Answer:

- Molecular docking : Tools like Schrödinger Suite or GOLD predict binding poses to targets (e.g., histone deacetylase) using crystal structures (PDB IDs: 4LX6, 5TZR) .

- MD simulations : AMBER or CHARMM assess stability of ligand-receptor complexes over 100+ ns trajectories.

- QSAR models : Correlate cyclopropane substituents (e.g., bromine position) with IC₅₀ values for enzyme inhibition.

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Standardized assays : Use identical enzyme sources (e.g., recombinant human carbonic anhydrase II) and buffer conditions.

- Dose-response curves : Confirm activity across a concentration range (e.g., 0.1–100 μM) to calculate accurate EC₅₀ values.

- Impurity profiling : HPLC-MS (≥95% purity) ensures observed activity is not due to byproducts .

Basic: What are the common intermediates in synthesizing this compound, and how are they characterized?

Answer:

Key intermediates include:

- 1-Phenylcycloprop-2-ene-1-carboxamide : Synthesized via cyclopropanation of styrene derivatives. Characterized by GC-MS and melting point analysis.

- 4-Bromophenyl Grignard reagents : Used in nucleophilic additions to carbonyl groups, monitored by TLC (Rf ~0.3 in hexanes/EtOAc) .

- Allylamine derivatives : Confirmed via FTIR (N–H stretch at ~3300 cm⁻¹) and ¹H NMR (vinyl protons at δ 5.2–5.8 ppm).

Advanced: How does the electron-withdrawing bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

The 4-bromophenyl group facilitates:

- Suzuki-Miyaura reactions : Bromine acts as a leaving group for palladium-catalyzed coupling with boronic acids (e.g., aryl-aryl bond formation) .

- Electronic effects : The bromine’s −I effect increases electrophilicity of the carboxamide carbonyl, enhancing nucleophilic attack in amide bond modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.